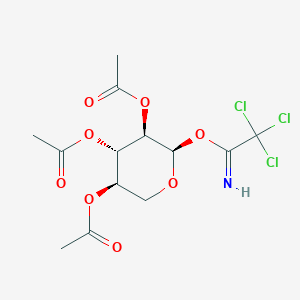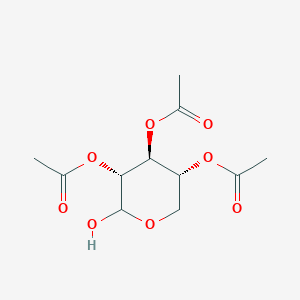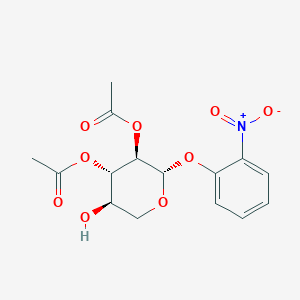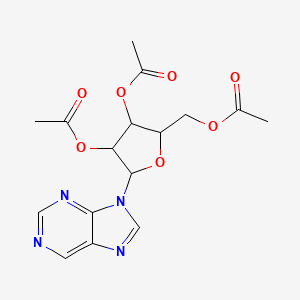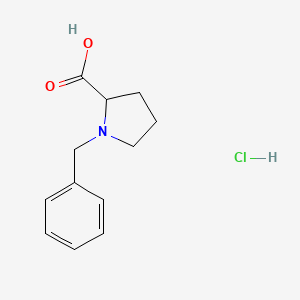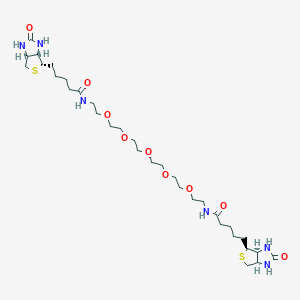
1,1'-Diethyl-4,4'-quinocyanine bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives like 1,1'-Diethyl-4,4'-quinocyanine bromide involves several key methodologies, including oxidative cyclization and photocatalytic processes. For instance, the synthesis of related compounds can be achieved through oxidative cyclization of N-phenyl-N-(pyridine-2-ylmethylene)benzene-1,4-diamine to produce organic salts with bromide counterions under metal-free, mild reaction conditions (Faizi et al., 2018). Additionally, photocatalytic processes have been established for 1,7-enyne bicyclizations with α-bromo diethyl malonate, providing an efficient method for the synthesis of various cyclopenta[c]quinolines (Gao et al., 2016).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by nitrogen-embedded heterocyclic compounds. Extensive characterization techniques such as NMR, MS, IR, UV–vis, and X-ray techniques are employed to elucidate the structure, with computational studies complementing the analysis (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including bromination and cyclization processes. For example, bromination of certain quinoline compounds with molecular bromine leads to halocyclization, forming bromomethyl derivatives (Ukrainets et al., 2009).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. For instance, detailed analysis of crystallographic structures and physical properties is performed using X-ray diffraction and other techniques (Michelini et al., 2019).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and electronic properties, are analyzed through experimental and computational methods. DFT calculations, for instance, reveal insights into the kinetic stability and reactivity of quinoline derivatives (Faizi et al., 2018).
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives, including 1,1'-Diethyl-4,4'-quinocyanine bromide, have been extensively studied for their anticorrosive properties. These compounds exhibit good effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding. This property makes them suitable for use in corrosion inhibition, offering a promising avenue for extending the lifespan of metal components in various industries (Verma, Quraishi, & Ebenso, 2020).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds like quinolines and their derivatives play a crucial role in the development of new therapeutic agents. They have been explored for their potential in treating a range of illnesses, including cancer, bacterial and fungal infections, and DNA damage. The combination of quinoline with other bioactive heterocyclic moieties has led to the synthesis of hybrid molecules with significant therapeutic potential and lesser adverse effects. This underscores the importance of quinoline derivatives in medicinal chemistry and drug development (Salahuddin et al., 2023).
Applications in Material Science
Quinoline derivatives are also pivotal in material science, particularly in the synthesis and design of organic materials and nanoscience. Their planar, aromatic structures with excellent π–π stacking ability make them ideal building blocks for a variety of applications, including semiconductors, sensors, liquid crystals, and energy storage materials. This versatility highlights the potential of quinoline derivatives, including 1,1'-Diethyl-4,4'-quinocyanine bromide, in the development of advanced materials and devices (Segura et al., 2015).
Propiedades
IUPAC Name |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRYUUHAKZXUIQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Diethyl-4,4'-quinocyanine bromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

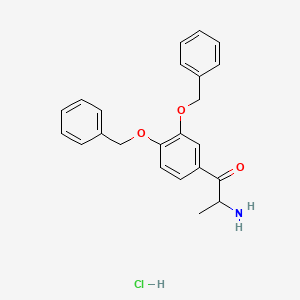
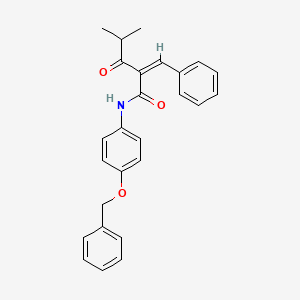
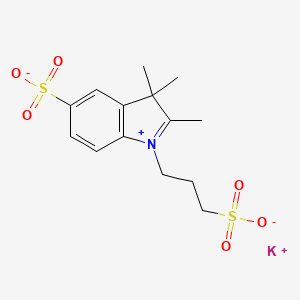
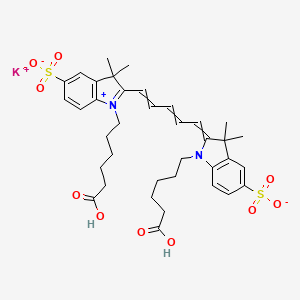
![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B1140098.png)
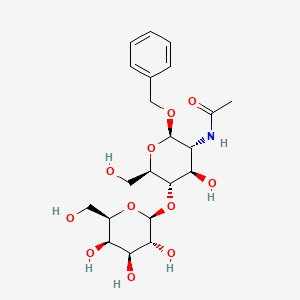
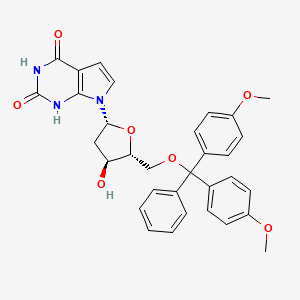
![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)
